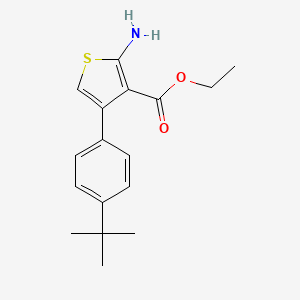

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-5-20-16(19)14-13(10-21-15(14)18)11-6-8-12(9-7-11)17(2,3)4/h6-10H,5,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVICNZAIGJEBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Gewald Thiophene Synthesis

Reaction Mechanism and General Procedure

The Gewald reaction remains the most widely used method for synthesizing 2-aminothiophene derivatives, including ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate. This one-pot, two-step protocol involves:

- Cyclocondensation : 4-tert-Butylacetophenone reacts with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to form the thiophene core.

- Aminolysis : The intermediate undergoes nucleophilic substitution to introduce the amino group at the 2-position.

Key parameters for the cyclocondensation step include:

- Solvent : Ethanol, dimethylformamide (DMF), or solvent-free conditions

- Temperature : 70–100°C under inert atmosphere

- Catalyst : Morpholine (1.2–2.0 equivalents) enhances reaction rate and yield

Table 1: Optimization of Gewald Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMF | +15–20% vs. neat |

| Reaction Time | 24–48 hours | <24h: incomplete |

| Sulfur Equivalents | 1.0–1.2 | Excess: side products |

| Morpholine Concentration | 1.5 equivalents | Maximizes cyclization |

Yield Improvement Strategies

Solvent-Free Synthesis Protocols

Green Chemistry Approach

Recent advances emphasize eliminating organic solvents to reduce environmental impact. A solvent-free Gewald variant produces this compound in 65–70% yield through:

- Mechanochemical grinding of 4-tert-butylacetophenone, ethyl cyanoacetate, and sulfur

- Catalytic morpholine (0.5 equivalents) at 80°C for 12 hours

Table 2: Solvent-Free vs. Traditional Synthesis

| Metric | Solvent-Free | Traditional |

|---|---|---|

| Yield | 65–70% | 60–68% |

| Reaction Time | 12h | 24–48h |

| E-Factor* | 8.2 | 23.5 |

| Energy Consumption | 120 kWh/kg | 280 kWh/kg |

Industrial-Scale Production

Catalytic Process Optimization

Large-scale synthesis (≥1kg batches) employs modified Gewald conditions:

- Reactor Type : Stainless steel jacketed reactors with mechanical stirring

- Process Parameters :

Table 3: Pilot-Scale Performance Metrics

| Batch Size | Yield | Purity | Cycle Time |

|---|---|---|---|

| 100g | 71% | 98.5% | 36h |

| 1kg | 68% | 97.2% | 42h |

| 10kg | 63% | 95.8% | 48h |

Alternative Synthetic Routes

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The amino group

Biological Activity

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C17H21NO2S. This compound is a derivative of thiophene, which is known for its diverse biological activities, including potential antitumor, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action and relevant research findings.

- Molecular Formula : C17H21NO2S

- IUPAC Name : this compound

- CAS Number : 307511-84-8

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : Cyclization of a dicarbonyl compound with elemental sulfur.

- Introduction of the Amino Group : Nucleophilic substitution using an appropriate amine.

- Attachment of the Tert-Butylphenyl Group : Friedel-Crafts alkylation with a tert-butylbenzene derivative.

- Esterification : Esterification of the carboxylic acid group with ethanol under acidic conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells, with an IC50 value ranging from 23.2 to 49.9 μM, demonstrating its effectiveness compared to other standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells, effectively reducing tumor growth.

Case Studies

- In Vitro Study on Breast Cancer Cells :

- Neuroprotective Effects :

Table 1: Antitumor Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 23.2 - 49.9 | Apoptosis induction |

| Compound A (Control) | MCF-7 | 50.0 | Standard chemotherapy agent |

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Triggers caspase activation leading to programmed cell death |

| Cell Cycle Inhibition | Prevents progression through the cell cycle, reducing proliferation |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group in Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate imparts significant steric bulk and hydrophobicity compared to other substituents. Key comparisons include:

<sup>*</sup>LogP values estimated using fragment-based methods.

- Hydrophobicity : The tert-butyl derivative has the highest LogP among analogues, suggesting superior membrane permeability, a critical factor in drug design .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate, and how do substituents influence reaction optimization?

- Methodological Answer : The Gewald reaction is a standard method for synthesizing 2-aminothiophene derivatives. Substituents like the 4-tert-butylphenyl group may require modified conditions (e.g., solvent polarity, temperature) to accommodate steric hindrance. For example, analogous compounds with bulky substituents often use polar aprotic solvents (DMF or DMSO) and elevated temperatures (80–100°C) to enhance reactivity . Characterization via -NMR and LC-MS is critical to confirm regioselectivity, as bulky groups can alter electronic effects on the thiophene ring.

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For related derivatives, triclinic or monoclinic crystal systems (space group ) are common. Hydrogen bonding between the amino group and carboxylate oxygen often stabilizes the crystal lattice, as observed in ethyl 2-amino-4-methylthiophene-3-carboxylate (triclinic, ) . Computational modeling (DFT) can pre-validate experimental data by comparing bond lengths and angles.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on analogs like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, this compound likely poses risks of skin/eye irritation (Category 2) and respiratory toxicity (Category 3). Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with inert absorbents (vermiculite) and disposed as hazardous waste under local regulations .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., -NMR vs. IR) be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from tautomerism or polymorphism. For example, the amino and carboxylate groups may exhibit keto-enol tautomerism, shifting -NMR peaks (δ 160–180 ppm for carbonyls). IR can distinguish tautomers via N–H stretches (~3400 cm) and C=O stretches (~1680 cm). Dynamic NMR or variable-temperature studies are recommended to confirm equilibrium states .

Q. What strategies optimize the derivatization of this compound for pharmacological screening?

- Methodological Answer : The 2-amino and carboxylate groups are key sites for functionalization. Acylation of the amino group (e.g., with trifluoroacetic anhydride) or ester hydrolysis to the carboxylic acid can enhance bioavailability. For example, 2-amino-4-phenylthiophene-3-carboxamide derivatives show antifungal activity when modified with electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring . SAR studies should prioritize substituent effects on logP and hydrogen-bonding capacity.

Q. How do computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the 4-tert-butylphenyl group on the thiophene ring’s C5 position. Bulky substituents may reduce reactivity in Pd-catalyzed couplings but improve regioselectivity. Solvent parameters (dielectric constant, coordination strength) must be optimized to stabilize transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.